N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine
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Overview
Description
N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethoxy)benzyl bromide and cyclobutanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Oxidized benzyl derivatives.
Reduction: Reduced benzyl derivatives.
Scientific Research Applications
N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethoxy)benzyl bromide
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
Uniqueness
N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine is unique due to the presence of both a cyclobutanamine moiety and a trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-9-4-8(7-17-10-2-1-3-10)5-11(6-9)18-12(14,15)16/h4-6,10,17H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYATJKZQAZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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